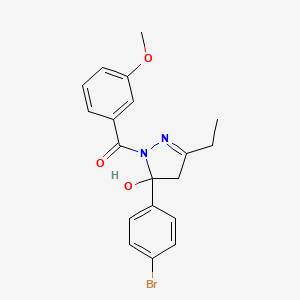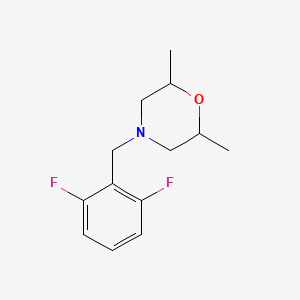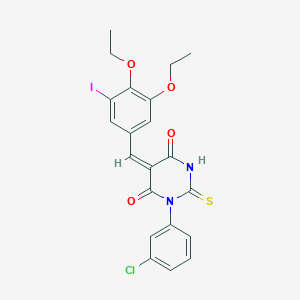![molecular formula C25H22INO B5059390 6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)
6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenanthridine is a nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes through intercalation . It is an isomer of acridine . The compound you mentioned seems to be a derivative of phenanthridine, with additional functional groups attached to it.
Synthesis Analysis
Phenanthridine was discovered by Amé Pictet and H. J. Ankersmit in 1891 by pyrolysis of the condensation product of benzaldehyde and aniline . In the Pictet–Hubert reaction (1899) the compound is formed in a reaction of the 2-aminobiphenyl – formaldehyde adduct (an N -acyl- o -xenylamine) with zinc chloride . For the specific compound you mentioned, the synthesis might involve additional steps to introduce the iodophenyl and dimethyl groups.Molecular Structure Analysis
The molecular structure of phenanthridine consists of three fused six-membered rings, with one of them being a nitrogen-containing ring . The specific compound you mentioned would have additional groups attached to this basic structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Phenanthridine has a molar mass of 179.217 g/mol, a melting point of 107.4 °C, and a boiling point of 348.9 °C . It is slightly soluble in water . The properties of the specific compound you mentioned would be influenced by the additional functional groups present in the molecule.Mechanism of Action
Phenanthridine is known to intercalate into DNA, which means it can insert itself between the base pairs of the DNA helix . This property is used in certain fluorescent dyes, which can bind to DNA and emit fluorescence when exposed to light. The specific mechanism of action for the compound you mentioned would depend on its intended use.
Future Directions
Phenanthridine and its derivatives have potential applications in various fields due to their ability to intercalate into DNA. They are used in the synthesis of certain fluorescent dyes . They might also have potential applications in medicinal chemistry, given their bioactive properties. The future directions for the specific compound you mentioned would depend on its properties and potential applications.
properties
IUPAC Name |
6-(2-iodophenyl)-8,8-dimethyl-5,6,7,9-tetrahydrobenzo[c]phenanthridin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22INO/c1-25(2)13-19-22(21(28)14-25)18-12-11-15-7-3-4-8-16(15)23(18)27-24(19)17-9-5-6-10-20(17)26/h3-12,24,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGBPAQSPSAZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C4=CC=CC=C4C=C3)NC2C5=CC=CC=C5I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Iodophenyl)-8,8-dimethyl-5,6,7,9-tetrahydrobenzo[c]phenanthridin-10-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)

![4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5059348.png)
![3-[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5059359.png)
![4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5059371.png)

![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5059396.png)
![methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}tryptophanate](/img/structure/B5059408.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5059421.png)
